molecular formula C7H10N4O3 B13164202 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B13164202
M. Wt: 198.18 g/mol
InChI Key: NPFLAHJUPYXCOW-UHFFFAOYSA-N
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Description

2-Amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a synthetic pyrrole derivative offered for research purposes. Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and are widely utilized as key intermediates in the synthesis of complex organic compounds, pharmaceuticals, and agrochemicals . Compounds featuring the 4-oxo-4,5-dihydro-1H-pyrrole (pyrrolin-4-one) core have demonstrated significant interest due to their broad spectrum of biological activities. Research on structurally related molecules has indicated potential for various bioactive properties, inspiring the development of numerous synthetic approaches . The specific 2-amino-5-(2-amino-2-oxoethyl) substitution pattern on this pyrrolin-4-one core may be of particular interest for exploring structure-activity relationships in drug discovery campaigns. This compound is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

5-amino-2-(2-amino-2-oxoethyl)-3-hydroxy-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C7H10N4O3/c8-3(12)1-2-5(13)4(7(10)14)6(9)11-2/h2,13H,1H2,(H2,8,12)(H2,9,11)(H2,10,14)

InChI Key

NPFLAHJUPYXCOW-UHFFFAOYSA-N

Canonical SMILES

C(C1C(=C(C(=N1)N)C(=O)N)O)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-(carbamoylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate amine and keto-acid precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperature ranges, and pH adjustments to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and improve overall efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

2-amino-5-(carbamoylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a pyrrole derivative with the molecular formula C7H10N4O3C_7H_{10}N_4O_3 and a molecular weight of 198.18 g/mol . It is also identified by the CAS number CB01500459 .

Scientific Research Applications

While specific applications of 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide are not detailed in the provided search results, related compounds such as pyrazole derivatives, pyrimidine derivatives, and pyrrolo-pyrimidines have demonstrated anticancer activities . These compounds have been investigated for their potential as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle .

Pyrazole Derivatives as CDK2 Inhibitors

Pyrazole compounds have shown diverse pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and anticancer effects . Studies have synthesized and assessed disubstituted pyrazolo-pyrimidine analogs for their antitumor activities, examining their effects on CDK2/cyclin E and Abl kinases, as well as their antiproliferative effects against MCF-7 and K-562 cancer lines .

Key findings:

  • Certain derivatives exhibit potent inhibitory activity against CDK2/cyclin E and demonstrate high activity against MCF-7 and K-562 cell lines .
  • SAR analysis reveals that the anticancer activity is influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold .
  • Substitution patterns of halogens on phenyl rings significantly influence cytotoxic activity . For instance, a bromo group at the para position of the "A" phenyl ring enhances antitumor activity, while chloro substituents in the ortho or meta positions at the "B" phenyl ring are more effective for both cytotoxic and CDK2 inhibitory activities .

Pyrazolo-pyridine Derivatives as Anticancer Agents

Pyrazolo-pyridine derivatives have been synthesized and investigated for their anticancer effects on MCF-7, Hela, and HCT116 cancer cell lines .

Key findings:

  • Some compounds exhibit high anticancer activity against HeLa cells, comparable to that of doxorubicin .
  • These compounds induce cell cycle arrest and apoptosis in tested cancer cell lines, with some causing S phase arrest in Hela cells and others inducing G2/M phase arrest in MCF-7 and S phase arrest in HCT116 cells .
  • Molecular docking studies suggest that these compounds fit well in the active sites of CDK2 and CDK9, indicating a mechanism for their action against cancer cells .

Pyrazole Carboxamides as CDK2 Inhibitors

Pyrazole carboxamides have been synthesized as CDK2 inhibitors, with some derivatives exhibiting potent antiproliferative effects against five solid cancer cell lines and excellent inhibitory activities against HDAC2 .

Key findings:

  • These compounds significantly suppress the migration of A375 and H460 cells and induce cell cycle arrest in the G2/M phase, promoting apoptosis in various cancer cell lines .
  • The pyrazole-3-carboxamide group forms hydrogen bonds with the backbone residues Glu81 and Leu83 in the hinge area of CDK2, which is essential for CDK2 inhibition .
  • Certain compounds exhibit favorable pharmacokinetic properties and potent in vivo antitumor efficacy in HCT116 xenograft models .

Pyrazole-Triaryl Derivatives Targeting CDK2 and COX-2

Pyrazole-triaryl derivatives have been designed, synthesized, and investigated as potential anticancer agents targeting CDK2 and cyclooxygenase-2 (COX-2) enzymes .

Key findings:

  • These compounds induce apoptosis of HepG2 cells by regulating the G1 phase of the cell cycle, reducing anti-apoptotic Bcl-2 expression and increasing pro-apoptotic Bax expression .
  • Molecular modeling studies suggest that the anticancer effect is achieved via inhibiting the CDK2 and COX-2 enzymes .

Pyrrolo-pyrimidines as Anticancer Agents

Pyrrolo-pyrimidines have been synthesized and evaluated for their impact on pancreatic cancer cells, with a focus on in vitro studies and activity against CDK4/6 .

Key findings:

  • Some derivatives demonstrate enhanced potency against various cell lines and potential for combination therapy with mTOR inhibitors in pancreatic cancer treatment .
  • These compounds can downregulate CDK4 and BcL2, arresting the cell cycle at the G1/S phase in MCF-7 cells .

Tables of Related Compounds and Their Activities

While the search results do not provide specific case studies or comprehensive data tables for 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide, the information on related compounds can be summarized in the following table:

Compound TypeTarget(s)Anticancer ActivityCell Cycle Effect
Pyrazolo-pyrimidinesCDK2/cyclin E, Abl kinasesHigh activity against MCF-7 and K-562 cell linesNot specified
Pyrazolo-pyridinesCDK2, CDK9High anticancer activity against HeLa cells, cytotoxicity against MCF-7 and HCT116 cell linesS phase arrest in Hela cells, G2/M phase arrest in MCF-7 cells, S phase arrest in HCT116 cells
Pyrazole carboxamidesHDAC2Antiproliferative effects against solid cancer cell lines, suppression of migration of A375 and H460 cellsG2/M phase arrest, apoptosis in A375, HCT116, H460, and HeLa cells
Pyrazole-triarylsCDK2, COX-2Induction of apoptosis in HepG2 cellsRegulation of the G1 phase of the cell cycle
Pyrrolo-pyrimidinesCDK4/6Enhanced potency against pancreatic cancer cells, downregulation of CDK4 and BcL2, potential for combination therapyG1/S phase arrest in MCF-7 cells

Potential Applications and Further Research

Mechanism of Action

The mechanism of action of 2-amino-5-(carbamoylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and amide-containing molecules. Examples are 2-amino-5-bromopyridine and 2-amino-5-chloropyridine .

Uniqueness

What sets 2-amino-5-(carbamoylmethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a member of the pyrrole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide
  • Molecular Formula : C₉H₁₄N₄O₃
PropertyValue
Molecular Weight214.24 g/mol
SolubilitySoluble in DMSO and water
pKaNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simple pyrrole derivatives. The process includes the formation of the pyrrole ring followed by the introduction of amino and carbonyl functionalities.

Antitumor Activity

Recent studies indicate that derivatives of pyrrole compounds exhibit significant antitumor activity. For instance, similar pyrrole derivatives have been shown to inhibit the growth of various cancer cell lines, including colon and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

The biological activity is largely attributed to the compound's ability to interact with specific targets within the cell:

  • Tyrosine Kinase Inhibition : Some studies suggest that pyrrole derivatives can inhibit tyrosine kinases, which are crucial for cancer cell proliferation.
  • Interaction with Lipid Membranes : The ability to intercalate into lipid bilayers may disrupt cellular integrity and function, contributing to its antiproliferative effects.

Case Study 1: Antiproliferative Effects

In a study evaluating various pyrrole derivatives, it was found that modifications in side groups significantly affected biological activity. For example, a derivative with a specific substituent demonstrated an IC50 value of approximately 1.0×108M1.0\times 10^{-8}M against colon cancer cell lines, indicating potent antiproliferative properties .

Case Study 2: In Vivo Tumor Growth Inhibition

In vivo experiments using rat models for chemically induced colon cancer showed that treatment with similar pyrrole compounds resulted in reduced tumor growth compared to controls. This suggests that these compounds may have therapeutic potential in cancer treatment .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Antitumor ActivityInhibition of cancer cell growth
Tyrosine Kinase InhibitionDisruption of signaling pathways
Membrane InteractionIncreased membrane permeability

Q & A

Q. What are the recommended synthetic routes for 2-amino-5-(2-amino-2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Pathways : A modular approach involving pyrrole ring formation via cyclocondensation of β-ketoamides with amidines is recommended. For example, Zykova et al. (2018) synthesized analogous pyrrole-carboxamides using β-ketoamide precursors under acidic conditions, followed by selective functionalization of the oxoethyl side chain .
  • Intermediate Characterization : Use orthogonal analytical techniques:
    • LC-MS for tracking reaction progress.
    • NMR (¹H/¹³C) to confirm regioselectivity and intermediate structures.
    • IR Spectroscopy to validate carbonyl and amide functionalities (e.g., ν(C=O) at ~1650–1750 cm⁻¹) .

Q. How can structural contradictions in crystallographic and spectroscopic data for this compound be resolved?

Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve ambiguities in tautomeric forms or hydrogen bonding. For example, He et al. (2012) used SCXRD to confirm disorder in pyrrolo-pyrimidine derivatives, refining models with SHELX to achieve R-factors <0.06 .
  • Complementary NMR Analysis : Compare experimental ¹H NMR chemical shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-31G*) to validate crystallographic assignments .

Advanced Research Questions

Q. What computational strategies can optimize reaction conditions for synthesizing derivatives of this compound?

Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways and identify rate-limiting steps. ICReDD’s workflow combines DFT-based transition-state searches with machine learning to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
  • High-Throughput Screening (HTS) : Implement automated platforms to test combinatorial libraries of reagents (e.g., varying bases, temperatures) for functional group compatibility .

Q. How can reactor design improve scalability for multi-step syntheses involving this compound?

Methodological Answer :

  • Continuous Flow Systems : Utilize microreactors for exothermic steps (e.g., cyclocondensation) to enhance heat transfer and reduce side reactions.
  • Membrane Separation : Integrate nanofiltration membranes (MWCO ~300 Da) to isolate intermediates, as demonstrated in EP 4,374,877 for similar pyrrolo-pyridazine derivatives .
  • Process Simulation : Model mass/energy balances using Aspen Plus® to optimize residence times and solvent recovery .

Q. What methodologies address discrepancies in biological activity data across studies?

Methodological Answer :

  • Factorial Experimental Design : Employ a 2^k factorial approach to isolate variables (e.g., purity, solvent residues) affecting bioactivity. For example, test batches synthesized via different routes (e.g., solution-phase vs. solid-phase) against standardized assays (e.g., kinase inhibition) .
  • Meta-Analysis : Aggregate data from peer-reviewed studies using statistical tools (e.g., RevMan) to identify outliers and adjust for batch-specific impurities .

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